C−Br Bond Dissociation Energy Positions 4‑Bromobutadiene in the Optimal Reactivity Window for Pd⁰ Oxidative Addition Relative to Cl and I Analogs
The terminal C−Br bond of (4‑bromobuta‑1,3‑dien‑1‑yl)benzene exhibits a homolytic bond dissociation energy (BDE) of approximately 70 kcal mol⁻¹ [REFS‑1]. This value lies 14 kcal mol⁻¹ lower than the C−Cl BDE of the corresponding 4‑chloro analog (~84 kcal mol⁻¹) and 13 kcal mol⁻¹ higher than the C−I BDE of the 4‑iodo analog (~57 kcal mol⁻¹) [REFS‑1][REFS‑2]. The intermediate BDE translates into a measurable difference in initial oxidative‑addition rate: under identical Pd(PPh₃)₄ conditions, aryl‑ and vinyl‑bromides typically react 10–100 fold faster than the corresponding chlorides, while the corresponding iodides often generate Pd⁰ decomposition byproducts that lower effective catalytic turnover [REFS‑2].
| Evidence Dimension | Homolytic C−X bond dissociation energy (BDE) and relative Pd⁰ oxidative‑addition rate |
|---|---|
| Target Compound Data | C−Br BDE ≈ 70 kcal mol⁻¹; intermediate oxidative‑addition rate (bromide window) |
| Comparator Or Baseline | 4‑Cl analog: C−Cl BDE ≈ 84 kcal mol⁻¹ (slowest); 4‑I analog: C−I BDE ≈ 57 kcal mol⁻¹ (fastest, often uncontrolled) |
| Quantified Difference | ΔBDE = 14 kcal mol⁻¹ lower than Cl analog; 13 kcal mol⁻¹ higher than I analog; typical reactivity factor 10–100 × relative to chloride |
| Conditions | Cross‑coupling conditions employing Pd(PPh₃)₄ or similar Pd⁰ sources (literature consensus) |
Why This Matters
For procurement, this BDE difference means the 4‑bromo compound provides a wider usable temperature window and higher selectivity in multistep sequences than the 4‑iodo analog, while avoiding the forcing conditions (>100 °C) often required to activate the 4‑chloro analog.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, 2007; Chapter 3. View Source
- [2] Grushin, V. V.; Alper, H. Transformations of Chloroarenes, Catalyzed by Palladium in the Presence of Triethylamine. Chem. Rev. 1994, 94, 1047–1062. View Source
